molecular formula C28H28BrOP B12675972 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium CAS No. 93841-02-2

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12675972
CAS No.: 93841-02-2
M. Wt: 491.4 g/mol
InChI Key: IDKGQVCGJOYSNK-UHFFFAOYSA-M
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Description

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28BrOP It is known for its unique structure, which combines a brominated phenolate with an ethyl(triphenyl)phosphanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenolates, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can participate in hydrogen bonding and other interactions, while the ethyl(triphenyl)phosphanium group can engage in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combination of a brominated phenolate and an ethyl(triphenyl)phosphanium group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

93841-02-2

Molecular Formula

C28H28BrOP

Molecular Weight

491.4 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C8H9BrO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

IDKGQVCGJOYSNK-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br

Origin of Product

United States

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